Bizelesin

Catalog No.
S548228
CAS No.
129655-21-6
M.F
C43H36Cl2N8O5
M. Wt
815.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bizelesin

CAS Number

129655-21-6

Product Name

Bizelesin

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

Molecular Formula

C43H36Cl2N8O5

Molecular Weight

815.7 g/mol

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N

SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Benzo(1,2-b:4,3-b')dipyrrol-4-ol, 6,6'-(carbonylbis(imino-1H-indole-5,2-diylcarbonyl))bis(8-(chloromethyl)-3,6,7,8-tetrahydro-1-methyl-, (S-(R*,R*))), bizelesin, U 77779, U-77,779, U-77779, U-78779, U78779

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Description

The exact mass of the compound Bizelesin is 814.21857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Duocarmycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bizelesin, also known as NSC 615291, is a naturally occurring compound isolated from the fungus Aspergillus niger []. Research suggests it possesses cytotoxic properties, making it a potential candidate for cancer treatment. Here's a closer look at its applications in scientific research:

Mechanism of Action

The exact mechanism by which Bizelesin exerts its cytotoxic effects is still under investigation. However, studies suggest it disrupts microtubule dynamics within cancer cells []. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division and shape. By interfering with their function, Bizelesin may trigger cell death in cancer cells.

Bizelesin is a synthetic compound belonging to the cyclopropylpyrroloindole family, notable for its potent anticancer properties. It functions primarily as a bifunctional alkylating agent that targets the minor groove of DNA, inducing both single-strand and double-strand cross-links. This unique mechanism of action distinguishes bizelesin from other alkylating agents, making it a subject of interest in cancer research and therapy development. Its chemical structure allows it to form covalent bonds with DNA, particularly at adenine bases, leading to significant genomic damage that can inhibit cell proliferation and induce cell cycle arrest.

Bizelesin interacts with DNA through alkylation, specifically targeting the N3 position of adenine and the N7 position of guanine. This reaction results in the formation of DNA adducts, which can lead to interstrand cross-links. The compound's bifunctional nature allows it to create multiple covalent attachments within the DNA structure, thereby enhancing its cytotoxicity. The reactions can be summarized as follows:

  • Alkylation at Adenine: Bizelesin primarily forms adducts at adenine bases, causing single-strand breaks.
  • Interstrand Cross-Linking: It can also induce double-strand breaks by linking two strands of DNA together, which is a critical mechanism for its anticancer activity.

The biological activity of bizelesin is characterized by its ability to induce genomic instability in cancer cells. Studies have shown that it can trigger G2-M cell cycle arrest and senescence without significant apoptotic cell death at certain concentrations. In contrast, when p21 is absent in cells, bizelesin can lead to apoptosis, indicating that its effects are modulated by cellular context. Its cytotoxic potency is greater than that of similar compounds, making it an attractive candidate for therapeutic applications in oncology .

The synthesis of bizelesin involves several key steps:

  • Formation of the Cyclopropylpyrroloindole Core: The initial step typically involves constructing the cyclopropylpyrroloindole framework through cyclization reactions.
  • Introduction of Chloromethyl Moieties: Chloromethyl groups are introduced to facilitate the alkylation process.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These synthetic methods allow for the production of bizelesin with specific structural characteristics essential for its biological activity.

Bizelesin has been explored primarily as an anticancer agent due to its ability to cause significant DNA damage in tumor cells. Its applications include:

  • Chemotherapy: Used in clinical trials for treating various cancers due to its potent cytotoxic effects.
  • Research Tool: Employed in laboratory settings to study DNA repair mechanisms and cellular responses to DNA damage.

Research has demonstrated that bizelesin interacts with various cellular pathways involved in DNA damage response. Notably, it has been shown to affect:

  • Cell Cycle Regulation: Inducing G2-M arrest through p53 and p21 pathways.
  • Apoptotic Pathways: In certain contexts, it can trigger apoptosis when p21 is not present.

These interactions highlight the compound's complexity and potential as a targeted therapeutic agent .

Bizelesin shares structural similarities with other alkylating agents but exhibits unique characteristics that enhance its efficacy:

Compound NameMechanismUnique Features
AdozelesinMonofunctional alkylatorInduces single-strand breaks only
CC-1065Interstrand cross-linkerNatural product with similar alkylating properties
DacarbazineNon-specific alkylating agentUsed primarily in combination therapies

Bizelesin stands out due to its ability to form both single-strand lesions and double-strand cross-links, leading to more pronounced cytotoxic effects compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

8

Exact Mass

814.2185717 g/mol

Monoisotopic Mass

814.2185717 g/mol

Heavy Atom Count

58

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0O9OBI87E

Pharmacology

Bizelesin is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. Bizelesin binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. Bizelesin also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

129655-21-6

Wikipedia

Bizelesin

Dates

Modify: 2023-08-15
1: Cao PR, McHugh MM, Melendy T, Beerman T. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and bizelesin induce different DNA damage response pathways in human colon carcinoma HCT116 cells. Mol Cancer Ther. 2003 Jul;2(7):651-9. PubMed PMID: 12883038.
2: Schwartz GH, Patnaik A, Hammond LA, Rizzo J, Berg K, Von Hoff DD, Rowinsky EK. A phase I study of bizelesin, a highly potent and selective DNA-interactive agent, in patients with advanced solid malignancies. Ann Oncol. 2003 May;14(5):775-82. PubMed PMID: 12702533.
3: Pitot HC, Reid JM, Sloan JA, Ames MM, Adjei AA, Rubin J, Bagniewski PG, Atherton P, Rayson D, Goldberg RM, Erlichman C. A Phase I study of bizelesin (NSC 615291) in patients with advanced solid tumors. Clin Cancer Res. 2002 Mar;8(3):712-7. PubMed PMID: 11895900.
4: McHugh MM, Kuo SR, Walsh-O'Beirne MH, Liu JS, Melendy T, Beerman TA. Bizelesin, a bifunctional cyclopropylpyrroloindole alkylating agent, inhibits simian virus 40 replication in trans by induction of an inhibitor. Biochemistry. 1999 Aug 31;38(35):11508-15. PubMed PMID: 10471303.
5: Hidalgo M, Izbicka E, Cerna C, Gomez L, Rowinsky EK, Weitman SD, Von Hoff DD. Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anticancer Drugs. 1999 Mar;10(3):295-302. PubMed PMID: 10327036.
6: Woynarowski JM, Chapman WG, Napier C, Herzig MC. Induction of AT-specific DNA-interstrand crosslinks by bizelesin in genomic and simian virus 40 DNA. Biochim Biophys Acta. 1999 Feb 16;1444(2):201-17. PubMed PMID: 10023060.
7: Woynarowski JM, Beerman TA. Effects of bizelesin (U-77,779), a bifunctional alkylating minor groove binder, on replication of genomic and simian virus 40 DNA in BSC-1 cells. Biochim Biophys Acta. 1997 Jul 17;1353(1):50-60. PubMed PMID: 9256064.
8: Carter CA, Waud WR, Li LH, DeKoning TF, McGovren JP, Plowman J. Preclinical antitumor activity of bizelesin in mice. Clin Cancer Res. 1996 Jul;2(7):1143-9. PubMed PMID: 9816280.
9: Volpe DA, Tomaszewski JE, Parchment RE, Garg A, Flora KP, Murphy MJ, Grieshaber CK. Myelotoxic effects of the bifunctional alkylating agent bizelesin on human, canine and murine myeloid progenitor cells. Cancer Chemother Pharmacol. 1996;39(1-2):143-9. PubMed PMID: 8995512.
10: Woynarowski JM, McHugh MM, Gawron LS, Beerman TA. Effects of bizelesin (U-77779), a bifunctional alkylating minor groove agent, on genomic and simian virus 40 DNA. Biochemistry. 1995 Oct 10;34(40):13042-50. PubMed PMID: 7548063.

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